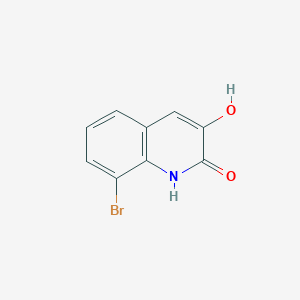8-Bromo-3-hydroxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15932245
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrNO2 |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 8-bromo-3-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13) |
| Standard InChI Key | XRNDYDYDWWZFHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O |
Introduction
Chemical Identity and Structural Characteristics
8-Bromo-3-hydroxyquinolin-2(1H)-one (C₉H₆BrNO₂) has a molecular weight of 240.05 g/mol. Its IUPAC name is 8-bromo-3-hydroxy-1H-quinolin-2-one, with a canonical SMILES representation of O=C1NC2=C(C=CC(Br)=C2)C=C1O. The bromine substitution at the 8-position introduces steric and electronic effects that distinguish it from other positional isomers, such as 5-bromo-4-hydroxyquinolin-2(1H)-one.
The compound’s planar quinoline core facilitates π-π stacking interactions, while the hydroxyl and carbonyl groups enable hydrogen bonding. X-ray crystallography of analogous quinolinones reveals a nearly coplanar arrangement of the heterocyclic ring system, a feature critical for binding to biological targets .
Synthesis and Derivatization Pathways
Bromination of 3-Hydroxyquinolin-2(1H)-one
The synthesis of 8-bromo-3-hydroxyquinolin-2(1H)-one typically begins with the bromination of 3-hydroxyquinolin-2(1H)-one. As reported by , bromine or N-bromosuccinimide (NBS) in acidic or neutral solvents selectively introduces bromine at the 8-position. For example, treating 3-hydroxyquinolin-2(1H)-one with bromine in acetic acid at 50°C yields the 8-bromo derivative in moderate yields (45–60%). The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing bromination to the para position (C-8) .
Alternative Synthetic Routes
Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups post-bromination. For instance, 8-bromo-3-hydroxyquinolin-2(1H)-one serves as a precursor for synthesizing 8-aryl derivatives via palladium-catalyzed cross-coupling with boronic acids . This modular approach enables the exploration of structure-activity relationships (SAR) by varying substituents at the 8-position.
Biological Activity and Mechanism of Action
Inhibition of Influenza A Endonuclease
8-Bromo-3-hydroxyquinolin-2(1H)-one exhibits inhibitory activity against the H1N1 influenza A endonuclease, a viral enzyme essential for RNA replication. In a fluorescence-based assay, the compound demonstrated an IC₅₀ of 11 μM, outperforming the parent 3-hydroxyquinolin-2(1H)-one (IC₅₀ = 24 μM) but showing lower potency than 6- and 7-bromo analogs (IC₅₀ = 7.4–7.6 μM) . The table below compares the inhibitory activity of selected brominated derivatives:
| Position of Bromine | IC₅₀ (μM) | Relative Potency vs. Parent Compound |
|---|---|---|
| 4-Bromo | 53 | 0.45× |
| 5-Bromo | 12 | 2.0× |
| 6-Bromo | 7.4 | 3.2× |
| 7-Bromo | 7.6 | 3.2× |
| 8-Bromo | 11 | 2.2× |
The reduced activity of the 8-bromo derivative compared to 6- and 7-bromo isomers suggests steric hindrance or unfavorable electronic effects at the 8-position disrupt interactions with the endonuclease’s active site .
Chelation and Metal-Binding Properties
Like other hydroxyquinolinones, 8-bromo-3-hydroxyquinolin-2(1H)-one acts as a bidentate ligand, coordinating to metal ions via the hydroxyl and carbonyl oxygen atoms. This chelation capability is pivotal for its enzyme-inhibitory effects, as the influenza endonuclease active site contains two divalent metal ions (Mg²⁺ or Mn²⁺) . Molecular docking studies suggest the bromine atom enhances hydrophobic interactions with enzyme subpockets, while the hydroxyl group participates in metal coordination.
Structure-Activity Relationships (SAR)
The antiviral activity of 8-bromo-3-hydroxyquinolin-2(1H)-one is influenced by:
-
Position of Bromine: Bromination at the 6- or 7-position maximizes potency, likely due to optimal alignment with the endonuclease’s hydrophobic cleft.
-
Hydroxyl Group: Removal or alkylation of the 3-hydroxy group abolishes activity, underscoring its role in metal chelation .
-
Substituents at C-4: Introduction of methyl or phenyl groups at C-4 reduces inhibitory activity, indicating steric clashes with the enzyme .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume